Picryl chloride

Description

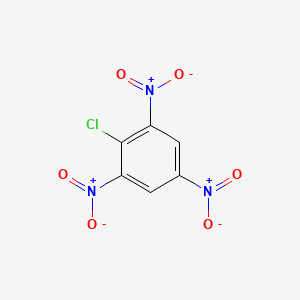

1-chloro-2,4,6-trinitrobenzene is the C-nitro compound that is chlorobenzene with three nitro substituents in the 2-, 4- and 6-positions. It has a role as an epitope, an explosive, a hapten and an allergen. It is a C-nitro compound and a member of monochlorobenzenes.

A hapten that generates suppressor cells capable of down-regulating the efferent phase of trinitrophenol-specific contact hypersensitivity. (Arthritis Rheum 1991 Feb; 34(2):180).

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRJRUMKQCMYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl(NO2)3, C6H2ClN3O6 | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025910 | |

| Record name | Picryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Picryl chloride appears as a detonating explosive in the form of light yellow needles. Slightly soluble in ether, alcohol, and benzene. Insoluble in water. As insensitive to shock as TNT. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. Under prolonged exposure to fire or heat the containers may explode violently., Almost white solid; [Merck Index] White needle crystals; Wet with 20% water; [MSDSonline] | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in hot chloroform, benzene, boiling alcohol; slightly sol in ether or petroleum ether, Sol in ethanol; very sol in acetone, In water, 530 mg/L at 16 °C | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.797 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.797 g/cu cm at 20 °C | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000383 [mmHg] | |

| Record name | Picryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Almost white needles, White needles or plates from chloroform, alcohol, & ligand | |

CAS No. |

88-88-0; 28260-61-9, 88-88-0 | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Picryl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3,5-trinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Picryl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3,5-trinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Picryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,5-trinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICRYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4ZG7O5SZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 to 185 °F (NTP, 1992), 83 °C | |

| Record name | PICRYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20916 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3,5-TRINITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5262 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Picryl Chloride

Introduction: Picryl chloride, systematically named 2-Chloro-1,3,5-trinitrobenzene, is a highly reactive organic compound with the chemical formula C₆H₂ClN₃O₆.[1][2] It presents as a bright yellow or almost white crystalline solid.[1][2][3] The molecule's structure is characterized by a benzene (B151609) ring substituted with a chlorine atom and three nitro groups at the 2, 4, and 6 positions.[1] This arrangement of powerful electron-withdrawing nitro groups makes this compound an extremely strong electrophile and a potent explosive.[2] Its reactivity makes it a valuable substrate in organic synthesis for studying nucleophilic aromatic substitution reactions and for preparing various derivatives.[4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety considerations, tailored for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₆ | [1][5] |

| Molecular Weight | 247.55 g/mol | [1][2][6] |

| Appearance | Almost white to light yellow needles/crystalline powder | [1][3][5][7] |

| Melting Point | 83 °C (181 °F) | [1][2][3][6] |

| Boiling Point | 354.1 °C at 760 mmHg | [5][7] |

| Density | 1.797 - 1.808 g/cm³ at 20 °C | [1][3][5][6] |

| Vapor Pressure | 3.83 x 10⁻⁶ mmHg at 25 °C | [1][8] |

| Water Solubility | 530 mg/L at 16 °C (Insoluble to slightly soluble) | [1][5] |

| Solubility in Organic Solvents | Freely soluble in benzene, hot chloroform, and boiling alcohol; slightly soluble in ether and petroleum ether; soluble in acetone.[1][3][9] | |

| LogP (Octanol/Water Partition Coefficient) | 2.1 - 3.63 | [5][7] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the three electron-withdrawing nitro groups, which strongly activate the benzene ring towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr): this compound is a classic substrate for SₙAr reactions.[4] The carbon atom attached to the chlorine is highly electron-deficient (electrophilic), making it susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10][11]

Key aspects of its reactivity include:

-

Reaction with Amines: It reacts readily with ammonia (B1221849) to form picramide.[1][12] Extensive kinetic studies have been conducted on its reactions with various substituted anilines.[4]

-

Reaction with Alkoxides: The reaction with sodium methoxide (B1231860) in methanol (B129727) has been studied kinetically, showing the rapid formation of a σ-complex.[13]

-

Reaction with Sulfite (B76179): It reacts with sodium sulfite to replace the chloride with a sulfonate group.[2] ClC₆H₂(NO₂)₃ + Na₂SO₃ → NaO₃SC₆H₂(NO₂)₃ + NaCl[2]

-

Charge-Transfer Complexes: As a strong electron acceptor, this compound can form charge-transfer complexes, for example, a 1:1 complex with hexamethylbenzene.[2]

Explosive Properties

This compound is classified as a detonating high explosive.[1][7] Its explosive potential is comparable to that of TNT, though it is similarly insensitive to shock.[1][7] The primary hazard is from the blast of an instantaneous explosion.[1][7] When dry, the compound is extremely unstable and can explode if exposed to heat, flame, friction, or shock.[12][14] For transport and safer handling, it is often wetted with at least 10% water by mass to desensitize it.[14]

| Property | Value | Reference |

| Classification | Explosive, Division 1.1 | [7][12] |

| Detonation Velocity | 7,200 m/s | [2] |

| Sensitivity | As insensitive to shock as TNT | [1][7] |

Experimental Protocols

1. Synthesis of this compound from Picric Acid

This two-step procedure is a common laboratory method for preparing this compound.[15][16] The process involves the formation of pyridinium (B92312) picrate (B76445), which is then reacted with a chlorinating agent like phosphorus oxychloride.

Methodology:

-

Step 1: Formation of Pyridinium Picrate

-

Dissolve picric acid (1 mole equivalent) in hot 95% ethanol.

-

Add pyridine (B92270) (1.1 mole equivalents) to the hot solution.

-

Allow the solution to cool. The yellow solid pyridinium picrate will separate from the solution.

-

Filter the solid and dry it completely. Yields are typically high (97-98%).[15][16]

-

-

Step 2: Conversion to this compound

-

In a round-bottom flask equipped with a reflux condenser, combine the dry pyridinium picrate (1 mole equivalent) with benzene (as a solvent).

-

Add phosphorus oxychloride (POCl₃) (0.67 mole equivalents).

-

Boil the mixture under reflux for approximately 15 minutes.[15]

-

After cooling, wash the resulting oil and the benzene layer separately with hot water to remove byproducts.

-

Remove the benzene by evaporation. The remaining solid is this compound.

-

The product can be purified further by recrystallization if necessary. Yields of 97-100% have been reported for this conversion.[16][17]

-

2. Kinetic Analysis of SₙAr Reactions

The kinetics of this compound's reactions with nucleophiles are often studied to understand the mechanism and substituent effects. A common method involves UV-Vis spectrophotometry.

Methodology:

-

Prepare solutions of this compound and the desired nucleophile in a suitable solvent (e.g., methanol, water).[13][18]

-

Use a stopped-flow apparatus or manually mix the reactant solutions in a cuvette placed inside a thermostatted UV-Vis spectrophotometer.

-

Monitor the reaction by recording the change in absorbance over time at a wavelength where the product or Meisenheimer intermediate has a strong, distinct absorbance maximum (e.g., 327-382 nm).[18]

-

Analyze the kinetic data (absorbance vs. time) to determine the pseudo-first-order rate constants.

-

By varying the concentration of the nucleophile, the second-order rate constant for the reaction can be determined.[18]

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

-

¹H NMR: In CDCl₃, the ¹H NMR spectrum shows a single peak for the two equivalent aromatic protons.[19][20]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[20]

-

FT-IR: Infrared spectroscopy can be used to identify the characteristic vibrational frequencies of the C-Cl, C-NO₂, and aromatic C-H bonds.[20]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20]

Safety and Handling

Due to its hazardous nature, this compound must be handled with extreme caution.

-

Explosion Hazard: It is a mass explosion hazard when dry.[7] Avoid grinding, shock, friction, and heat.[7] It should be stored wetted with water.[14]

-

Toxicity: this compound is fatal if swallowed, inhaled, or in contact with skin. It is an irritant to the skin, eyes, and respiratory tract.[8][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant clothing, chemical-resistant gloves, and tightly fitting safety goggles.[7] All work should be conducted in a well-ventilated chemical fume hood.

-

Incompatibilities: It is incompatible with oxidizing materials, inorganic nitrates, chlorates, and reducing agents.[1][7][14] It can form unstable salts with bases, ammonia, and some metals.[14]

References

- 1. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [drugfuture.com]

- 4. This compound | 88-88-0 | Benchchem [benchchem.com]

- 5. This compound|lookchem [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. echemi.com [echemi.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. TRINITROCHLOROBENZENE (this compound), [WETTED WITH NOT LESS THAN 10% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Preparation of this compound (1946) | Raymond Boyer | 21 Citations [scispace.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

Picryl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, reactivity, and applications of 2-chloro-1,3,5-trinitrobenzene (Picryl Chloride) in chemical and biological research.

Introduction

This compound (2-chloro-1,3,5-trinitrobenzene) is a highly reactive, crystalline organic compound that serves as a valuable tool in both chemical synthesis and immunological research. Its chemical structure, characterized by a benzene (B151609) ring substituted with a chlorine atom and three electron-withdrawing nitro groups, renders the molecule highly susceptible to nucleophilic attack, making it a classic substrate for studying nucleophilic aromatic substitution (SNAr) reactions. Furthermore, its ability to act as a hapten has established its importance in immunology for inducing and studying contact hypersensitivity, providing a robust model for the investigation of allergic contact dermatitis and the screening of novel anti-inflammatory and immunosuppressive agents. This guide provides a detailed overview of the chemical structure, formula, synthesis, and key applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Formula

This compound is an aromatic compound with the chemical formula C₆H₂ClN₃O₆.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] The molecule consists of a benzene ring substituted with a chlorine atom at the C1 position and three nitro groups (-NO₂) at the C2, C4, and C6 positions. This substitution pattern makes it a derivative of trinitrobenzene.

Systematic IUPAC Name: 2-chloro-1,3,5-trinitrobenzene

Alternative Names: 1-Chloro-2,4,6-trinitrobenzene, 2,4,6-Trinitrochlorobenzene, TNCB

Chemical Identifiers:

-

CAS Number: 88-88-0

-

Molecular Weight: 247.55 g/mol

The presence of the three strongly electron-withdrawing nitro groups significantly activates the benzene ring towards nucleophilic attack, a key feature of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow needles | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |

| Melting Point | 83 °C | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |

| Boiling Point | Decomposes | |

| Solubility | Slightly soluble in ether, alcohol, and benzene. Insoluble in water. | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |

| Detonation Velocity | 7,200 m/s | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44][45][46][47][48] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃) | A single peak is observed for the two equivalent aromatic protons. |

| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons are observed, with the carbon attached to the chlorine showing a distinct chemical shift. |

| FTIR | Characteristic peaks for the C-Cl stretching mode, C-N stretching of the nitro groups, and aromatic C-H and C=C stretching are present. |

| UV-Vis | Exhibits absorption maxima in the ultraviolet region, characteristic of nitroaromatic compounds.[34] |

Experimental Protocols

Synthesis of this compound from Picric Acid

This protocol describes a common laboratory-scale synthesis of this compound from picric acid using phosphorus oxychloride.[1][2][5][7][8]

Materials:

-

Picric acid (2,4,6-trinitrophenol)

-

Phosphorus oxychloride (POCl₃)

-

Benzene

-

Deionized water

Procedure:

-

Preparation of Pyridine Picrate (B76445): In a suitable flask, dissolve picric acid (22.9 g) in hot 95% ethanol (200 ml). To this hot solution, add pyridine (7.9 g). Allow the solution to cool, which will result in the precipitation of pyridine picrate. Collect the yellow crystals by filtration. The expected yield of pyridine picrate is approximately 30.1 g (98%).[1]

-

Reaction with Phosphorus Oxychloride: In a round-bottom flask equipped with a reflux condenser, combine the dry pyridine picrate (1 mole), phosphorus oxychloride (0.67 mole), and benzene (250 ml).[1]

-

Reflux: Gently heat the mixture to reflux and maintain it for 15 minutes.[1]

-

Work-up: After cooling, an oil layer may separate from the benzene layer. Wash both the benzene layer and the oil layer separately with hot water.

-

Isolation of Product: Remove the benzene by rotary evaporation. The remaining residue is crude this compound. The benzene layer typically affords a 73% yield, and the oil layer can provide an additional 25% of the product.[1]

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a chloroform/ethanol mixture.[12][13][17][18][20] The purified product should be light yellow needles with a melting point of 79-81 °C.[1]

Induction of Contact Hypersensitivity in Mice

This protocol outlines a general procedure for inducing contact hypersensitivity (CHS) in mice using this compound, a widely used model for studying allergic contact dermatitis.[6][9][11][14][15][19]

Materials:

-

This compound (TNCB)

-

Acetone

-

Ethanol (or other suitable vehicle like olive oil)

-

BALB/c mice (or other suitable strain)

-

Micrometer for ear thickness measurement

Procedure:

-

Sensitization (Day 0): Prepare a solution of this compound in a suitable vehicle (e.g., 7% this compound in a 4:1 acetone:olive oil mixture). Shave the abdominal skin of the mice. Apply a small volume (e.g., 100 µL) of the sensitizing solution to the shaved abdomen. For the control group, apply the vehicle only.

-

Challenge (Day 5-7): Prepare a lower concentration of this compound in the same vehicle (e.g., 1% this compound). Measure the baseline thickness of the mouse's ear using a micrometer. Apply a small volume (e.g., 20 µL) of the challenge solution to both sides of the ear.

-

Measurement of Response (24-48 hours post-challenge): At 24 and/or 48 hours after the challenge, measure the ear thickness again. The increase in ear thickness is a measure of the CHS response. The cellular infiltrate can be analyzed by histological examination of the ear tissue.[11][14][19]

Chemical Reactivity and Mechanisms

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr) . The three electron-withdrawing nitro groups strongly activate the benzene ring, making the carbon atom attached to the chlorine atom highly electrophilic and susceptible to attack by nucleophiles.

The SNAr Mechanism and the Meisenheimer Complex

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr) of this compound.

Applications in Research and Drug Development

Model Substrate for SNAr Reactions

Due to its high reactivity, this compound is an excellent model substrate for studying the kinetics and mechanisms of SNAr reactions. It allows for the investigation of various factors influencing the reaction rate, such as the nature of the nucleophile, the solvent, and the leaving group.

Hapten for Inducing Contact Hypersensitivity

As detailed in the experimental protocol, this compound is widely used as a hapten to induce contact hypersensitivity (CHS) in animal models.[37] This model is invaluable for:

-

Investigating the pathophysiology of allergic contact dermatitis: The cellular and molecular events that occur during the sensitization and elicitation phases of the immune response can be studied in detail.

-

Screening of anti-inflammatory and immunosuppressive drugs: The this compound-induced CHS model provides a robust in vivo platform to evaluate the efficacy of novel therapeutic agents aimed at treating inflammatory skin conditions.[3][4] For example, studies have shown that certain metalloproteinase inhibitors can significantly reduce the inflammatory response in this model.[4]

Elucidating Inflammatory Signaling Pathways

The immune response triggered by this compound involves complex signaling cascades. Research using this model has been instrumental in understanding the roles of various immune cells and signaling molecules in contact dermatitis. A key pathway implicated is the activation of Toll-like receptors (TLRs), particularly TLR4, on keratinocytes and other skin-resident cells upon exposure to haps.[24][25][26][28] This initial recognition of the hapten-protein conjugate as a "danger signal" initiates a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.

Caption: Simplified signaling pathway of this compound-induced contact hypersensitivity.

Conclusion

This compound is a versatile and powerful tool for researchers in both chemistry and immunology. Its well-defined chemical reactivity provides a clear model for studying fundamental reaction mechanisms, while its potent haptenic properties offer a reliable and reproducible model for investigating the complex biological processes of allergic contact dermatitis. For professionals in drug development, the this compound-induced contact hypersensitivity model serves as an essential platform for the in vivo screening and evaluation of novel anti-inflammatory and immunosuppressive therapies. A thorough understanding of its chemical and biological properties, as outlined in this guide, is crucial for its effective and safe utilization in a research setting.

References

- 1. prepchem.com [prepchem.com]

- 2. osti.gov [osti.gov]

- 3. Modulation by various locally applied anti-inflammatory and anti-allergic compounds of the immune and non-immune inflammation induced by this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of contact hypersensitivity reaction to this compound: effect of small molecular weight peptidomimetic compounds possessing inhibitory activity against metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Comparative study on this compound (PCL)-induced contact dermatitis in female IQI/Jic and BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of this compound (1946) | Raymond Boyer | 21 Citations [scispace.com]

- 9. Contact Hypersensitivity as a Murine Model of Allergic Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. medicaljournalssweden.se [medicaljournalssweden.se]

- 15. Effect of AgK114 on this compound-induced chronic contact hypersensitivity responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Early events in the induction of allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. The cellular infiltrate of the contact sensitivity reaction to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 21. The mechanism of immunological unresponsiveness to this compound and the possible role of antibody mediated depression - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. TLR2 and TLR4 expression in atopic dermatitis, contact dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Toll-like receptor 4 attenuates a murine model of atopic dermatitis through inhibition of langerin-positive DCs migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Role of Toll-Like Receptors in Skin Host Defense, Psoriasis, and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Frontiers | Toll-like receptors: their roles in pathomechanisms of atopic dermatitis [frontiersin.org]

- 29. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 30. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 31. chemguide.co.uk [chemguide.co.uk]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 36. ejournal.upi.edu [ejournal.upi.edu]

- 37. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]

- 38. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 39. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 40. utsc.utoronto.ca [utsc.utoronto.ca]

- 41. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. chemguide.co.uk [chemguide.co.uk]

- 43. mdpi.com [mdpi.com]

- 44. chem.libretexts.org [chem.libretexts.org]

- 45. rsc.org [rsc.org]

- 46. researchgate.net [researchgate.net]

- 47. researchgate.net [researchgate.net]

- 48. Editorial to the Special Issue “Pathogenesis and Novel Therapeutics in Asthma” - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Picryl Chloride (2-Chloro-1,3,5-trinitrobenzene)

CAS Registry Number: 88-88-0

This technical guide provides an in-depth overview of Picryl chloride (2-chloro-1,3,5-trinitrobenzene), a versatile and highly reactive compound. It is intended for researchers, scientists, and professionals in drug development and related fields. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and visual representations of its chemical reactivity and biological implications.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1][2] Its high reactivity is due to the presence of three electron-withdrawing nitro groups on the benzene (B151609) ring, which make the carbon atom attached to the chlorine atom highly susceptible to nucleophilic attack.[1] It is also a high-energy material, classified as a detonating explosive.[1][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Registry Number | 88-88-0 | [5] |

| IUPAC Name | 2-chloro-1,3,5-trinitrobenzene | [1] |

| Molecular Formula | C₆H₂ClN₃O₆ | [1][3] |

| Molecular Weight | 247.55 g/mol | [1][3] |

| Physical Properties | ||

| Appearance | Light yellow needles or crystalline solid | [1][2][3][4] |

| Melting Point | 83 °C (181-185 °F) | [1][4] |

| Density | 1.797 - 1.90 g/cm³ | [2][4] |

| Solubility | Insoluble in water; Slightly soluble in ether, alcohol, and benzene; Soluble in acetone (B3395972) and dimethyl sulfoxide (B87167) (DMSO). | [2][3][4] |

| Vapor Pressure | 3.83 x 10⁻⁶ mmHg | [3] |

| Spectroscopic Data | ||

| UV-Vis (λmax in Alcohol) | 340 nm (log ε = 2.8) | [3] |

| ¹H NMR | Spectra available in databases. | [3][6] |

| ¹³C NMR | Spectra available in databases. | [6] |

| IR | Spectra available in databases. | [3][6] |

| Safety Data | ||

| UN Number | 0155 (dry or wetted with < 10% water); 3365 (wetted with ≥ 10% water) | [1][3] |

| Hazards | Explosive, Acute Toxic, Environmental Hazard | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in immunological studies and as a derivatization agent.

Synthesis of this compound from Picric Acid

This protocol describes the synthesis of this compound via the reaction of picric acid with a chlorinating agent, such as phosphorus oxychloride, in the presence of a base like pyridine (B92270).

Materials:

-

Picric acid (2,4,6-trinitrophenol)

-

Pyridine

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 2N solution

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Preparation of Pyridinium (B92312) Picrate: In a reaction vessel, dissolve picric acid in approximately half the required volume of DMF. Filter the solution if necessary.

-

Add the remaining DMF to the reactor. In a separate container, mix pyridine with a small amount of DMF.

-

Rapidly add the pyridine/DMF solution to the picric acid/DMF solution with agitation. Allow the mixture to stir for about one hour. The formation of pyridinium picrate, a yellow solid, should occur.

-

Chlorination: Cool the reaction mixture and slowly add phosphorus oxychloride through a tube below the surface of the mixture. Maintain cooling as the reaction is exothermic.

-

After the addition is complete, allow the mixture to stand overnight with agitation to ensure the reaction goes to completion.

-

Precipitation and Washing: Prepare a 2N hydrochloric acid bath in a larger reactor. Transfer the reaction mixture into the HCl bath with vigorous agitation. This compound will precipitate as a solid.

-

Continue to stir the slurry for approximately 30 minutes.

-

Purification: Filter the solid this compound from the acid bath.

-

Wash the collected solids thoroughly with a large volume of deionized water to remove any remaining acid and salts.

-

Drying: Air-dry the product for about one hour, then transfer it to a vacuum oven and dry for 48 hours or until a constant weight is achieved.

Induction of Contact Hypersensitivity in a Murine Model

This compound is widely used as a hapten to induce a contact hypersensitivity (CHS) response in mice, which serves as a model for allergic contact dermatitis.

Materials:

-

This compound

-

Vehicle solution (e.g., acetone and olive oil mixture, or methyl-ethyl-ketone)

-

Experimental animals (e.g., CBA/J mice)

-

Micrometer for measuring ear thickness

-

Clippers for shaving

Procedure:

-

Sensitization Phase:

-

Prepare a 7% (w/v) solution of this compound in the chosen vehicle.

-

Shave a small area on the abdomen of each mouse.

-

Apply a small volume (e.g., 0.1-0.2 mL) of the 7% this compound solution to the shaved abdomen.

-

Allow the animals to rest for a period of 3 to 6 days for sensitization to develop.

-

-

Challenge Phase:

-

Prepare a dilute solution of this compound (e.g., 0.5% or 1% w/v) in the vehicle.

-

Under light anesthesia, apply a small volume (e.g., 20 µL) of the 0.5% this compound solution to both sides of one ear of each sensitized mouse.

-

As a control, apply the vehicle only to the other ear.

-

-

Measurement of Response:

-

Measure the thickness of both ears using a micrometer at baseline (before challenge) and at various time points after the challenge (e.g., 2, 24, 48, and 72 hours).[7]

-

The CHS response is quantified as the change in ear thickness (ear swelling) of the this compound-treated ear compared to the vehicle-treated ear.

-

The inflammatory infiltrate can be further analyzed by histological examination of ear tissue sections.[8][9]

-

Derivatization of Amino Acids for HPLC Analysis (General Protocol)

This compound's reactivity with primary and secondary amines makes it a potential derivatizing agent for enhancing the detection of amino acids and peptides in HPLC, particularly with UV detection. This is a general protocol, and optimization may be required.

Materials:

-

This compound

-

Amino acid standard or sample

-

Alkaline buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 9.5-10.5)

-

Anhydrous acetonitrile (B52724) or DMF

-

Quenching solution (e.g., 0.5 M hydroxylamine (B1172632) or Tris buffer, pH 8.0)

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetonitrile or DMF (e.g., 10-50 mg/mL) immediately before use.

-

Sample Preparation: Dissolve the amino acid sample in the alkaline buffer to a suitable concentration (e.g., 1-10 mg/mL).

-

Derivatization Reaction:

-

Add a molar excess (e.g., 10- to 50-fold) of the this compound solution to the amino acid solution.

-

Incubate the mixture at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid.

-

-

Quenching: Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 15 minutes at room temperature.

-

Analysis:

-

Acidify the reaction mixture with a suitable acid (e.g., 0.1% trifluoroacetic acid) to a pH of 2-3.

-

Inject an appropriate volume of the final solution into the HPLC system for analysis. The derivatized amino acids can be detected by their UV absorbance.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by nucleophilic aromatic substitution, where the chloride is displaced by a nucleophile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Modulation of this compound-induced contact hypersensitivity reaction in mice by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicaljournalssweden.se [medicaljournalssweden.se]

- 9. The cellular infiltrate in contact hypersensitivity to this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Picryl chloride molecular weight and composition.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular characteristics of picryl chloride, including its molecular weight and elemental composition. It outlines key experimental protocols for its synthesis, purification, and analysis, and delves into its role in inducing immune responses, offering a valuable resource for researchers in immunology and drug development.

Core Molecular and Physical Properties

This compound, systematically named 2-chloro-1,3,5-trinitrobenzene, is a yellow crystalline solid.[1] It is a well-characterized nitroaromatic compound with the chemical formula C₆H₂ClN₃O₆.[2][3] The presence of three electron-withdrawing nitro groups significantly influences its chemical reactivity, rendering it a potent electrophile.[2]

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₂ClN₃O₆ | [2][3] |

| Molecular Weight | 247.55 g/mol | [2][4][5] |

| Appearance | Almost white or yellow needles | [2] |

| Melting Point | 83 °C (181-185 °F) | [1][2][6] |

| Density | 1.797 g/cm³ at 68°F | [6] |

| Water Solubility | Less than 1 mg/mL at 66°F | [6] |

Elemental Composition

The elemental composition of this compound has been determined through established analytical methods. The percentage composition of each element is detailed in the following table.

| Element | Symbol | Atomic Weight | Number of Atoms | Percent Composition | Reference |

| Carbon | C | 12.011 | 6 | 29.11% | [5][7] |

| Hydrogen | H | 1.008 | 2 | 0.81% | [5][7] |

| Chlorine | Cl | 35.453 | 1 | 14.32% | [5][7] |

| Nitrogen | N | 14.007 | 3 | 16.97% | [5][7] |

| Oxygen | O | 15.999 | 6 | 38.78% | [5][7] |

Experimental Protocols

This section provides an overview of the methodologies for the synthesis, purification, and elemental analysis of this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of picric acid with a chlorinating agent, such as phosphorus oxychloride, often in the presence of a base like pyridine (B92270).

Protocol:

-

Formation of Pyridinium (B92312) Picrate (B76445): Picric acid is dissolved in a suitable solvent, such as 95% ethanol, and a stoichiometric amount of pyridine is added. The resulting pyridinium picrate precipitates upon cooling.[4]

-

Chlorination: The dried pyridinium picrate is then reacted with phosphorus oxychloride in a solvent like benzene (B151609) and heated under reflux.[4]

-

Work-up: After the reaction is complete, the mixture is washed with hot water. The organic layer is separated, and the solvent is removed to yield crude this compound.[4]

A pilot-scale production has also been developed, achieving high yields through a similar two-step process involving the formation of pyridinium picrate followed by chlorination.[1]

Purification by Recrystallization

Crude this compound can be purified by recrystallization to obtain a product of high purity.

Protocol:

-

Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Alcohols or benzene are often used.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

-

Isolation: The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: The crystals are then dried to remove any residual solvent.

Elemental Analysis

The elemental composition of this compound is typically determined using combustion analysis with a CHNS/O elemental analyzer.

Protocol:

-

Sample Preparation: A small, accurately weighed sample of purified this compound is placed in a tin or silver capsule.

-

Combustion: The sample is combusted at a high temperature (around 1000°C) in an oxygen-rich environment. This process converts carbon to carbon dioxide, hydrogen to water, nitrogen to nitrogen gas/oxides, and sulfur to sulfur dioxide.[8]

-

Gas Separation and Detection: The combustion gases are carried by an inert gas (e.g., helium) through a series of columns and detectors. The gases are separated, and their quantities are measured, typically by a thermal conductivity detector.[8]

-

Calculation: The instrument's software calculates the percentage of each element in the original sample based on the detected amounts of the combustion products.

Role in Immunological Research: Signaling Pathways

This compound is widely used in immunological research as a hapten to induce contact hypersensitivity (CHS), a T-cell mediated inflammatory skin reaction.[9] This response serves as a model for allergic contact dermatitis in humans.

Sensitization Phase

The initial exposure to this compound triggers a sensitization phase, which primes the immune system for a response upon subsequent encounters.

References

- 1. Toll-like receptor and IL-12 signaling control susceptibility to contact hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. measurlabs.com [measurlabs.com]

- 5. Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune serum from mice contact-sensitized with this compound contains an antigen-specific T cell factor that transfers immediate cutaneous reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. T suppressor efferent circuit which affects contact sensitivity to this compound: the late-acting, second nonspecific T suppressor factor bears I-A determinants which are responsible for the I-A genetic restriction in its interaction with its target cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Immunological mechanisms of contact hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical and Chemical Characteristics of Picryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties, appearance, and relevant experimental protocols for picryl chloride (2-chloro-1,3,5-trinitrobenzene). The information is intended to serve as a technical resource for professionals in research and development.

Physical and Chemical Properties

This compound is a polynitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies.[1] Its physical and chemical data are summarized below.

| Property | Value | References |

| IUPAC Name | 2-Chloro-1,3,5-trinitrobenzene | [1][2] |

| Synonyms | 2,4,6-Trinitrochlorobenzene, TNCB | [1][3][4] |

| CAS Number | 88-88-0 | [1][5] |

| Molecular Formula | C₆H₂ClN₃O₆ | [1][4][6] |

| Molecular Weight | 247.55 g/mol | [1][4][6][7] |

| Appearance | Light yellow or almost white needles; yellow crystalline solid.[1][2][4][8] | [1][2][4][8] |

| Melting Point | 83 °C (181 °F) | [2][4][6][7][8] |

| Boiling Point | Decomposes. Reported values range from 315 °C to 375 °C.[5][6][8] | [5][6][8] |

| Density | 1.797 g/cm³ at 20 °C | [1][2][3][6][7] |

| Crystal Structure | Monoclinic, space group P2₁/a.[2][9] | [2][9] |

| Detonation Velocity | 7,200 m/s | [2][4] |

| Vapor Pressure | 3.83 x 10⁻⁶ mmHg | [1] |

Solubility Profile

| Solvent | Solubility | References |

| Water | Insoluble (< 1 mg/mL).[1][3] | [1][3][5][8] |

| Benzene (B151609) | Freely soluble.[7] | [1][3][7] |

| Chloroform | Freely soluble (hot).[7] | [7] |

| Ethanol (B145695) | Slightly soluble; freely soluble in boiling alcohol.[1][3][7] | [1][3][7][8] |

| Diethyl Ether | Slightly soluble.[1][3][7] | [1][3][7] |

| Acetone | Soluble.[8] | [8] |

| Dimethyl Sulfoxide (DMSO) | Soluble.[8] | [8] |

Appearance and Morphology

This compound typically appears as light yellow to almost white crystalline needles.[1][4][7] The crystalline structure has been determined by X-ray diffraction to be a monoclinic system.[2][9] Due to steric hindrance from the adjacent chlorine atom, the two ortho-nitro groups are significantly rotated out of the plane of the benzene ring.[2][9] This structural feature has a notable impact on its chemical reactivity.[2]

Experimental Protocols

Synthesis of this compound from Picric Acid

This protocol is based on the established method of reacting picric acid with a chlorinating agent in the presence of a base like pyridine (B92270).[10][11]

Materials:

-

Picric acid (1 mole equivalent)

-

Pyridine (1.1 mole equivalent)

-

Phosphorus oxychloride (POCl₃) (0.67 mole equivalent)

-

Ethanol (95%)

-

Benzene

-

Deionized water

Procedure:

-

Preparation of Pyridine Picrate (B76445): Dissolve picric acid (22.9 g) in hot 95% ethanol (200 ml). Add pyridine (7.9 g) to the hot solution. Allow the solution to cool, which will cause the precipitation of pyridine picrate as yellow crystals.[10] Collect the crystals via filtration. The yield should be approximately 98% (30.1 g).[10]

-

Chlorination Reaction: In a round-bottom flask equipped with a reflux condenser, combine the dry pyridine picrate (1 mole) with phosphorus oxychloride (0.67 mole) and benzene (250 ml).[10]

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux for 15 minutes.[10] The reaction converts the hydroxyl group of picric acid into a chloride.

-

Work-up: After reflux, a benzene layer and an oily layer will be present. Separate the two layers. Wash both the benzene layer and the oil separately with hot water to remove any remaining reactants and byproducts.[10]

-

Isolation: Remove the benzene from its respective layer via rotary evaporation. The crude this compound will remain. The oil layer also contains a significant amount of the product.[10]

-

Purification: Combine the crude products and purify by recrystallization (see Protocol 4.2). The expected melting point of the purified product is 79-81°C.[10] A pilot-scale production process has been developed that achieves yields of 80-91% with 99% purity without recrystallization.[12]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds based on differences in solubility at varying temperatures.[13][14]

Materials:

-

Crude this compound

-

Appropriate solvent (e.g., ethanol)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

-

Solvent Selection: An ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures.[13][15] Ethanol is a commonly used solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently to the solvent's boiling point while stirring until all the solid has dissolved.[13][16] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[15]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[17] This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[13][14] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[14][16]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[15][16]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[17]

-

Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator.

-

Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value (83°C) indicates high purity.[2][4]

Spectroscopic Characterization

Standard spectroscopic methods are used to confirm the identity and structure of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, the two protons on the aromatic ring are chemically equivalent. They will appear as a single peak in the ¹H NMR spectrum.[18] In a CDCl₃ solvent, this signal is observed, and its chemical shift provides information about the electronic environment of the protons.[19]

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule, confirming the carbon skeleton.[19]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups (N-O stretching) and C-Cl stretching, as well as bands typical for a substituted benzene ring.[19] This technique is useful for identifying the key functional groups present in the molecule.

-

UV-Visible Spectroscopy: The electronic absorption spectrum of this compound in various organic solvents can be used to study electronic transitions within the molecule.[20] The position and intensity of absorption bands are influenced by the solvent polarity.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involved in the preparation and characterization of this compound.

Caption: Workflow for the synthesis of this compound from picric acid.

Caption: Spectroscopic workflow for the characterization of this compound.

References

- 1. This compound | C6H2ClN3O6 | CID 6953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88-88-0 | Benchchem [benchchem.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound|lookchem [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [drugfuture.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Picryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of Picryl chloride (2-chloro-1,3,5-trinitrobenzene) in water and various organic solvents. This document is intended to be a critical resource for professionals in research and development who require precise solubility data and robust experimental methodologies for handling this energetic compound.

Core Topic: Solubility Profile of this compound

This compound is a nitroaromatic compound known for its explosive properties and its use as a chemical intermediate and hapten in immunological studies. Its solubility is a critical parameter for its synthesis, purification, handling, and application in various scientific fields. Understanding its behavior in different solvent systems is essential for ensuring safety, controlling reaction kinetics, and developing formulations.

Quantitative Solubility Data

The solubility of this compound varies significantly between aqueous and organic media. While it exhibits low solubility in water, it is considerably more soluble in several common organic solvents. The available quantitative and qualitative data are summarized below for easy comparison.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility | Original Citation Reference |

| Water | 16 | 530 mg/L | Yalkowsky, S.H., He, Y., Handbook of Aqueous Solubility Data[1] |

| Water | 18.9 (66 °F) | < 1 mg/mL (< 1000 mg/L) | National Toxicology Program (NTP), 1992[1] |

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description | Temperature | Citation Reference(s) |

| Acetone | Very Soluble | Not Specified | Lide, D.R., CRC Handbook of Chemistry and Physics[1] |

| Benzene | Freely Soluble | Hot | O'Neil, M.J., The Merck Index[1] |

| Benzene | Slightly Soluble | Not Specified | CAMEO Chemicals - NOAA[1] |

| Chloroform | Freely Soluble | Hot | O'Neil, M.J., The Merck Index[1] |

| Ethanol | Soluble | Not Specified | Lide, D.R., CRC Handbook of Chemistry and Physics[1] |

| Alcohol (Boiling) | Freely Soluble | Boiling | O'Neil, M.J., The Merck Index[1] |

| Diethyl Ether | Slightly Soluble | Not Specified | O'Neil, M.J., The Merck Index[1] |

| Petroleum Ether | Slightly Soluble | Not Specified | O'Neil, M.J., The Merck Index[1] |

Note: Qualitative terms such as "Slightly Soluble" and "Freely Soluble" are cited from historical chemical literature and lack precise quantitative definition. They are included here as indicators of relative solubility.

Experimental Protocols for Solubility Determination

General Protocol: Gravimetric Determination of Solubility

This protocol outlines the steps to determine the solubility of a compound like this compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatic water bath or incubator

-

Sealable glass vials or flasks

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or vials

-

Drying oven or vacuum desiccator

-

Calibrated pipettes and syringes

-

This compound (solute)

-

Solvent of interest

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealable glass vial containing a known volume of the chosen solvent. An excess is ensured when solid material remains undissolved after equilibration.

-

Place a magnetic stir bar in the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic water bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, stop stirring and allow the undissolved solid to settle for several hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish containing the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (well below its melting point of 83°C). A vacuum desiccator can also be used for gentle drying.

-

Continue drying until a constant weight of the dried residue (solute) is achieved.

-

Weigh the evaporating dish with the dried solute on an analytical balance.

-

4. Calculation:

-

Mass of Solute: (Weight of dish + dried solute) - (Weight of empty dish)

-

Solubility: (Mass of Solute) / (Volume of filtrate collected)

-

The result is typically expressed in units such as g/L, mg/mL, or g/100 mL.

-

Visualizing Experimental Workflow

The logical flow for determining the solubility of a chemical compound can be visualized. The following diagram, generated using the DOT language, outlines the key steps from preparation to final data analysis.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of Picryl Chloride from Picric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of picryl chloride (2-chloro-1,3,5-trinitrobenzene) from picric acid (2,4,6-trinitrophenol). The primary and most effective method detailed herein is a two-step process involving the formation of a pyridinium (B92312) picrate (B76445) intermediate, followed by chlorination. This guide includes detailed experimental protocols, a summary of quantitative data, and a visualization of the reaction pathway.

Introduction

This compound is a highly reactive nitroaromatic compound and a key intermediate in the synthesis of various energetic materials, dyes, and pharmaceuticals. Its synthesis from the readily available picric acid is a fundamental laboratory and industrial process. The conversion of the phenolic hydroxyl group of picric acid to a chlorine atom is typically achieved using a chlorinating agent. While direct reaction with agents like phosphorus pentachloride is possible, it often results in lower yields and potential side reactions. A more controlled and higher-yielding method proceeds through the formation of pyridinium picrate.

Reaction Pathway and Mechanism

The synthesis of this compound from picric acid is a two-step process:

-

Formation of Pyridinium Picrate: Picric acid, a strong organic acid, reacts with pyridine (B92270), a weak base, in an acid-base reaction to form the salt pyridinium picrate. This step facilitates the subsequent chlorination by creating a better leaving group.

-

Chlorination of Pyridinium Picrate: The pyridinium picrate is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the picrate's oxygen with a chlorine atom, yielding this compound.

The mechanism for the chlorination step is analogous to the dehydration of alcohols using phosphorus oxychloride and pyridine. The oxygen of the picrate anion attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion and forming a dichlorophosphate (B8581778) intermediate. This intermediate is an excellent leaving group. Pyridine then acts as a base, abstracting a proton from the reaction mixture (or trace water), which is not explicitly shown in the simplified pathway, to facilitate the elimination and formation of the final product.

Caption: Overall workflow for the synthesis of this compound from picric acid.

Quantitative Data

The following table summarizes key quantitative data for the reactants, intermediates, and products involved in this synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Picric Acid | C₆H₃N₃O₇ | 229.10 | 121.8 - 123 | Yellow crystalline solid |

| Pyridine | C₅H₅N | 79.10 | -42 | Colorless liquid |

| Pyridinium Picrate | C₁₁H₈N₄O₇ | 308.20 | 166 | Yellow solid |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 1.25 | Colorless fuming liquid |

| This compound | C₆H₂ClN₃O₆ | 247.55 | 83 | Pale yellow crystalline solid |

Detailed Experimental Protocol

This protocol is a consolidated procedure based on established methods for the synthesis of this compound.

Materials and Equipment

-

Picric acid

-

Pyridine

-

Phosphorus oxychloride

-

Benzene (B151609) or Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Buchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

Vacuum source

Procedure

Step 1: Preparation of Pyridinium Picrate

-

In a round-bottom flask, dissolve 22.9 g of picric acid in 200 mL of hot 95% ethanol.

-

To the hot solution, slowly add 7.9 g of pyridine with stirring.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to facilitate the precipitation of pyridinium picrate.